

Capreomycin Sulfate: A Comprehensive Technical Guide to its ADME Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capreomycin Sulfate

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Introduction

Capreomycin Sulfate is a polypeptide antimicrobial agent primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens, minimizing toxicity, and guiding further drug development. This technical guide provides an in-depth overview of the ADME properties of **Capreomycin Sulfate**, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key quantitative data available for **Capreomycin Sulfate's** pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of **Capreomycin Sulfate** in Humans with Normal Renal Function

Parameter	Value	Administration Route	Reference
Time to Peak Plasma Concentration (Tmax)	1 - 2 hours	Intramuscular (IM)	[1][2][3]
Peak Plasma Concentration (Cmax) after 1g dose	20 - 47 µg/mL	Intramuscular (IM)	[2]
Peak Plasma Concentration (Cmax) after 15 mg/kg daily dose	35 - 45 µg/mL	Intravenous (IV) / Intramuscular (IM)	[4]
Peak Plasma Concentration (Cmax) after 25 mg/kg thrice-weekly dose	65 - 80 µg/mL	Intravenous (IV) / Intramuscular (IM)	[4]
Elimination Half-life (t _{1/2})	3 - 6 hours	Parenteral	[1][4]
Urinary Excretion (within 12 hours of 1g IM dose)	Approximately 52% (unchanged drug)	Intramuscular (IM)	[5][6]
Clearance (in healthy adults after 1g IV infusion)	5.73 ± 1.54 L/h	Intravenous (IV)	[1][7]

Table 2: Capreomycin Clearance in Relation to Renal Function

Patient Group	Creatinine Clearance (CrCl) (mL/min)	Capreomycin Clearance (L/kg/h x 10 ⁻²) (mean ± SD)	Reference
Normal Renal Function	109 ± 11	5.73 ± 1.54	[7]
Mild Renal Impairment	46 ± 5	2.82 ± 1.52	[7]
Moderate Renal Impairment	25 ± 5	1.77 ± 0.45	[7]
Severe Renal Impairment (on dialysis)	1.4 ± 1.9	0.558 ± 0.160	[7]

Table 3: Tissue Distribution of Capreomycin in Mice (following subcutaneous administration)

Tissue	Peak Concentration Time	Observations	Reference
Serum	< 0.5 hours	Rapid absorption and elimination.	[8]
Kidney	~3 hours	Significantly higher concentrations compared to other tissues, with slow decay.[8]	[8]
Lung	< 0.5 hours	Rapid decay, with concentrations falling below the lower limit of quantitation (LLOQ) in 1-2 hours.[8]	[8]
Liver	< 0.5 hours	Rapid decay, with concentrations falling below LLQ in 1-2 hours.[8]	[8]
Spleen	< 0.5 hours	Rapid decay, with concentrations falling below LLOQ in 1-2 hours.[8]	[8]

Core Pharmacokinetic Properties

Absorption

Capreomycin Sulfate is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intramuscular (IM) injection or intravenous (IV) infusion. [1][5] Following a 1 gram intramuscular injection in healthy adults, peak plasma concentrations are achieved within 1 to 2 hours.[2] Studies have shown that while the area under the curve (AUC) is similar for both IM and IV administration, peak serum levels can be up to 30% higher with IV infusion.[1]

Distribution

Information on the distribution of Capreomycin into various human body tissues and fluids is limited.[5] It is known to be highly concentrated in the urine.[4] Animal studies in mice have shown that after subcutaneous administration, Capreomycin distributes to the kidneys, lungs, liver, and spleen.[8] Notably, the concentration in the kidneys is substantially higher and more sustained compared to other tissues, which is consistent with its primary route of excretion and potential for nephrotoxicity.[8] There is currently no available data on the plasma protein binding of **Capreomycin Sulfate**.

Metabolism

Capreomycin Sulfate undergoes minimal metabolism in the body.[5][9] Paper chromatography studies have indicated that the drug is excreted essentially unaltered.[2] This lack of significant metabolism suggests a low potential for drug-drug interactions mediated by metabolic enzymes.[9]

Excretion

The primary route of elimination for Capreomycin is through renal excretion.[5] Approximately 50-60% of an administered dose is excreted unchanged in the urine via glomerular filtration.[4] The clearance of Capreomycin is closely correlated with creatinine clearance, and dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation and toxicity.[7] A small amount of biliary excretion has also been suggested by animal studies.[4][5]

Experimental Protocols

Quantification of Capreomycin in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Capreomycin IA and IB analogs in human plasma.

- Sample Preparation: Ion-Pairing Solid Phase Extraction (SPE)
 - To a plasma sample, an internal standard (e.g., cefotaxime) is added.

- The sample is then subjected to SPE using a suitable cartridge. An ion-pairing agent is utilized during this process to retain the polar Capreomycin molecules on the solid phase.
- The cartridge is washed to remove interfering substances.
- Capreomycin and the internal standard are eluted with an appropriate solvent.
- Chromatographic Separation: Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC)
 - The eluted sample is injected into an HPLC system.
 - Separation is achieved on a C18 analytical column.
 - An isocratic mobile phase containing water, acetonitrile, formic acid, and an ion-pairing agent (e.g., heptafluorobutyric acid) is used at a constant flow rate.
- Detection: Tandem Mass Spectrometry (MS/MS)
 - The HPLC eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific Capreomycin analogs.

Pharmacokinetic and Tissue Distribution Study in Mice

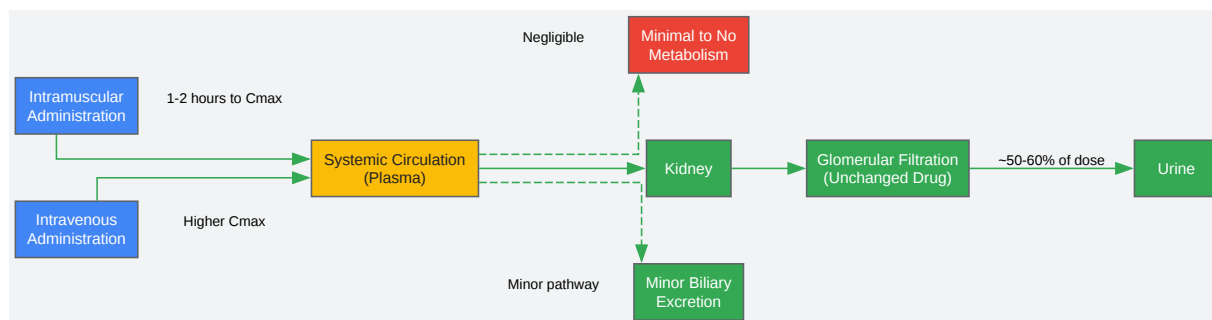
This protocol outlines the methodology used in a physiologically based pharmacokinetic (PBPK) modeling study to determine Capreomycin levels in blood and tissues.

- Drug Preparation and Administration
 - **Capreomycin Sulfate** is dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).
 - The drug solution is administered to mice, typically via subcutaneous injection, at specified doses.

- Sample Collection
 - At predetermined time points post-administration, cohorts of mice are euthanized.
 - Blood samples are collected via cardiac puncture and processed to obtain serum.
 - Tissues of interest (e.g., kidneys, lungs, liver, spleen) are excised, weighed, and flash-frozen.
- Sample Processing
 - Tissue samples are homogenized in water.
 - Proteins in both serum and tissue homogenates are precipitated by adding a solvent like methanol containing formic acid.
 - The samples are vortexed and then centrifuged to pellet the precipitated proteins and cell debris.
 - The resulting supernatant is transferred to autosampler vials for analysis.
- Analysis by LC-MS/MS
 - The processed samples are analyzed using a validated LC-MS/MS method, similar to the one described for human plasma, to determine the concentration of Capreomycin in each sample.

Visualizations

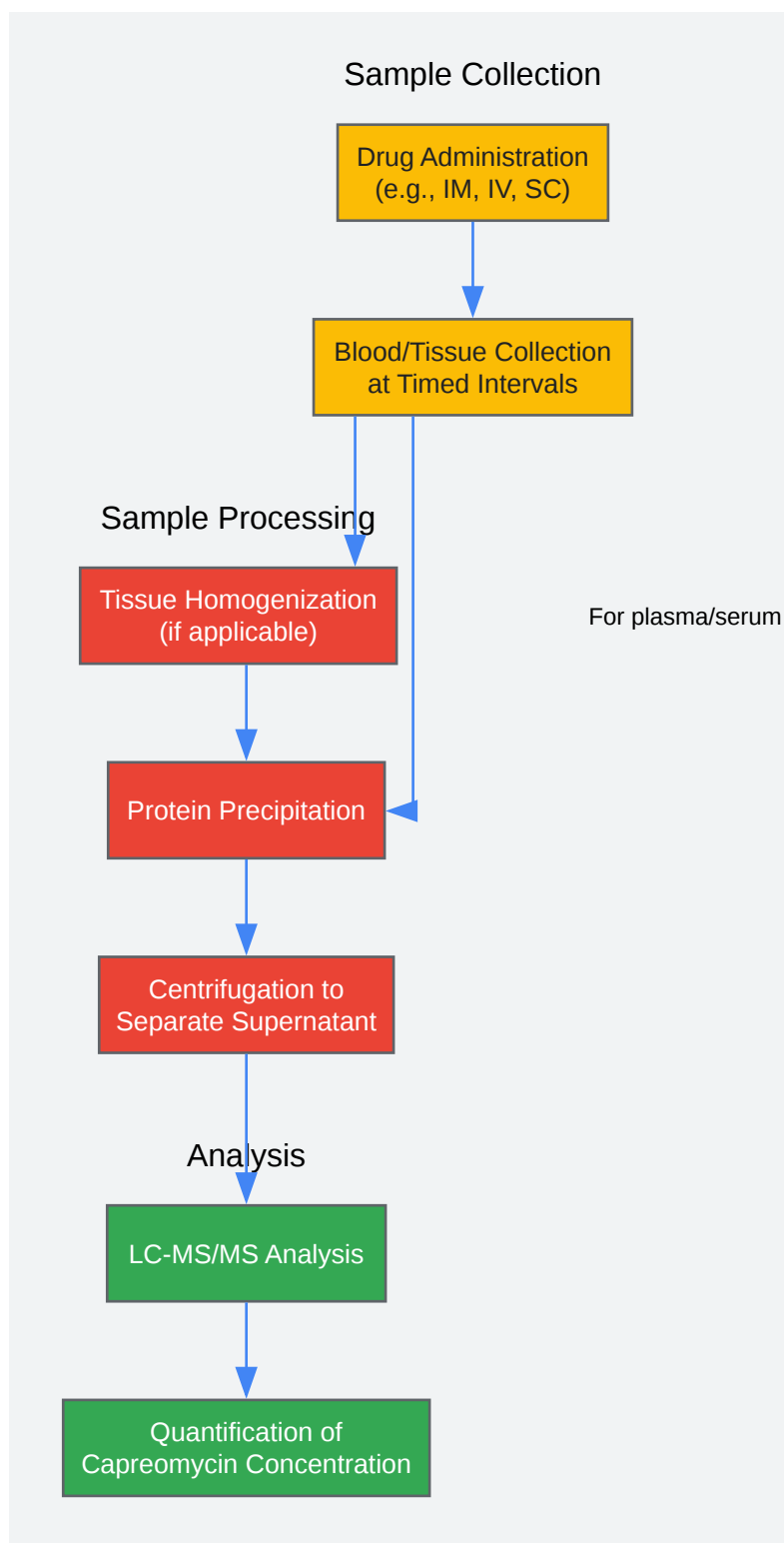
ADME Pathway of Capreomycin Sulfate



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Caption: Overview of **Capreomycin Sulfate**'s ADME process.

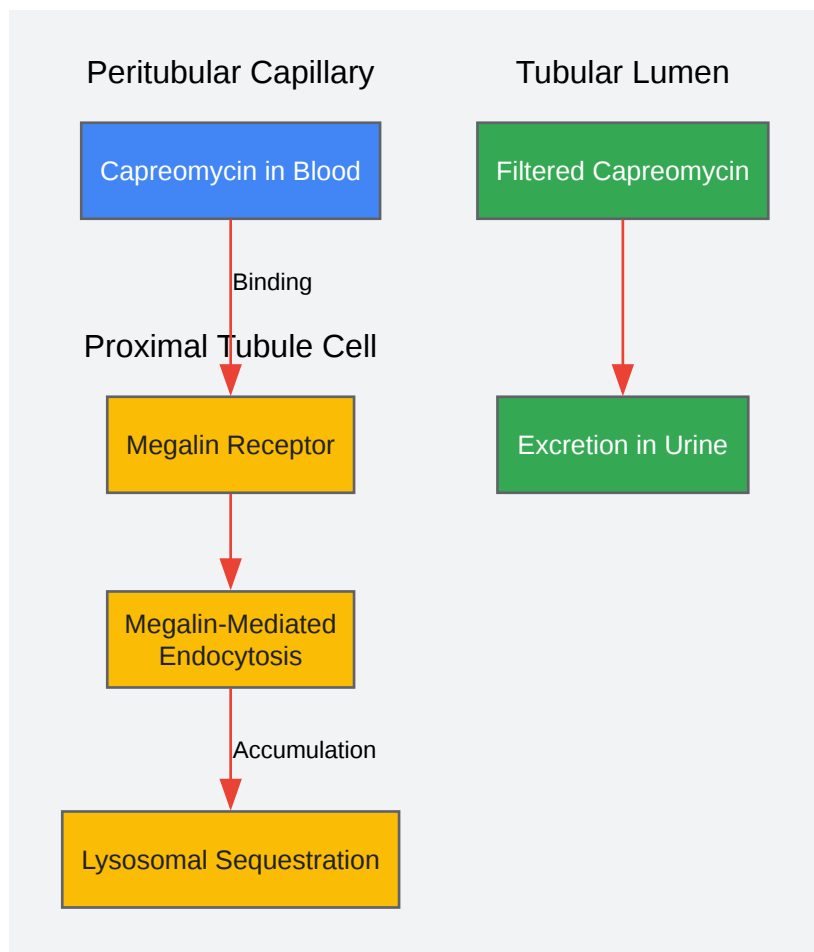
Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for determining Capreomycin concentrations.

Hypothesized Renal Transport of Capreomycin



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Caption: Hypothesized renal uptake via megalin endocytosis.

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